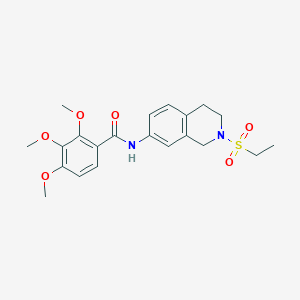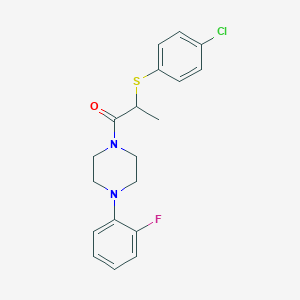
1-(2,4,6-Trimethylphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2,4,6-Trimethylphenyl)ethan-1-ol” is a chemical compound with the molecular formula C11H16O . It has a molecular weight of 164.25 . It is also known by other names such as Acetophenone, 2’,4’,6’-trimethyl-; Acetomesitylene; Mesityl methyl ketone; Methyl 2,4,6-trimethylphenyl ketone; 2’,4’,6’-Trimethylacetophenone; 1- (2,4,6-Trimethylphenyl)-ethanone; 2,4,6-Trimethyl-acetophenone; Acetylmesitylene; 1,3,5-Trimethyl-2-acetylbenzene; 1- (2,4,6-Trimethylphenyl)-1-ethanone; 1-Acetyl-2,4,6-trimethylbenzene; Methyl mesityl ketone .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C11H14O/c1-7-5-8(2)11(10(4)12)9(3)6-7/h5-6H,1-4H3 . This string represents the unique structure of the molecule. The 3D structure of the molecule can be viewed using Java or Javascript .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted melting point of 44.78° C and a predicted boiling point of 236.8° C at 760 mmHg . The compound has a predicted density of 1.0 g/cm3 and a predicted refractive index of n20D 1.52 .Applications De Recherche Scientifique
Synthesis and Material Applications
A study on poly(vinyl alcohol) copolymers explores the one-pot synthesis using 1-(2,4,6-Trimethylphenyl)ethan-1-ol derivatives, emphasizing its role in producing materials with potentially unique properties for industrial applications (Tuba, Al‐Hashimi, Bazzi, & Grubbs, 2014). Additionally, the formation of novel complexes utilizing biphenyl structures related to this compound showcases the compound's versatility in contributing to the development of metal–organic frameworks with potential applications in catalysis and molecular storage (Sun et al., 2010).
Photophysical Properties
Research into visible light emission from simple molecules, including derivatives of this compound, reveals intriguing photophysical properties that could inform the design of new fluorescent materials. The study highlights how "isolated" phenyl rings exhibit unexpected light-emitting behaviors, opening avenues for novel photonic applications (Zhang et al., 2017).
Organometallic and Catalytic Chemistry
The synthesis and characterization of organo-soluble poly(amide-imide)s based on this compound derivatives demonstrate its utility in creating new materials with high solubility and thermal stability, potentially useful for advanced electronic and photonic devices (Faghihi, Nourbakhsh, & Hajibeygi, 2010).
Organic Synthesis and Reactivity
In organic synthesis, the role of steric crowding in stabilizing labile molecules, as illustrated by derivatives of hexaphenylethane, which is structurally related to this compound, suggests that introducing bulky groups can lead to unexpected stability and reactivity patterns. This insight is crucial for designing new synthetic routes and stabilizing reactive intermediates (Grimme & Schreiner, 2011).
Flavor and Fragrance Chemistry
The characterization of mushroom-like flavors in food chemistry identifies compounds structurally akin to this compound as key contributors to desirable aromas. Such studies are valuable for the food industry in developing natural flavoring agents and understanding the molecular basis of taste and smell (Maggi et al., 2010).
Propriétés
IUPAC Name |
1-(2,4,6-trimethylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-7-5-8(2)11(10(4)12)9(3)6-7/h5-6,10,12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPVPUABXGJRAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31108-34-6 |
Source


|
| Record name | 1-(2,4,6-trimethylphenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-ethoxyphenyl)-5,6-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2705489.png)





![2-Ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-thiol](/img/structure/B2705499.png)

![Ethyl 2-[(chloroacetyl)amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B2705502.png)
![N-benzyl-4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide](/img/structure/B2705503.png)
![2-(4-bromophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2H-tetrazole-5-carboxamide](/img/structure/B2705505.png)



